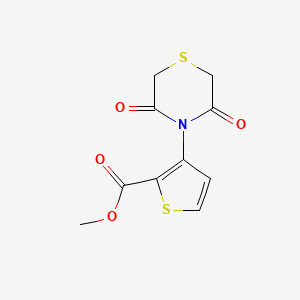
Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate is a chemical compound with the CAS number 338391-88-1 It is a derivative of thiophene, a sulfur-containing heterocyclic aromatic organic compound, and is characterized by the presence of a dioxothiomorpholine ring
准备方法
The synthesis of Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:
Thiophene Derivative Formation: : The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dioxothiomorpholine Ring: : The dioxothiomorpholine ring is introduced through a series of reactions, including the formation of a thioamide intermediate followed by oxidation.
Esterification: : The final step involves esterification to introduce the methyl ester group, resulting in the formation of this compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. This often involves the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents on the thiophene ring or the dioxothiomorpholine ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of sulfur-containing heterocycles.
Biology: : The compound has potential biological activity and can be used in the development of new drugs or biological probes.
Medicine: : It may have therapeutic applications, particularly in the treatment of diseases involving sulfur metabolism or oxidative stress.
Industry: : The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves the modulation of biochemical processes through its chemical structure and reactivity.
相似化合物的比较
Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(3,5-dioxothiomorpholin-4-yl)-2-hydroxypropanoate: : This compound has a similar structure but with a hydroxyl group instead of a carboxylate group.
This compound derivatives: : Various derivatives with different substituents on the thiophene ring or the dioxothiomorpholine ring.
属性
IUPAC Name |
methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S2/c1-15-10(14)9-6(2-3-17-9)11-7(12)4-16-5-8(11)13/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJJAGKRXVMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)
![1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane](/img/structure/B2853979.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2853983.png)
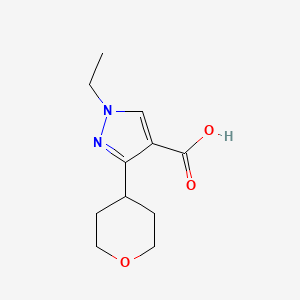

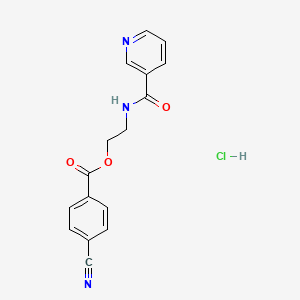
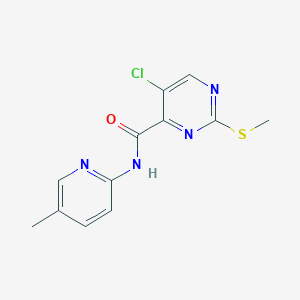
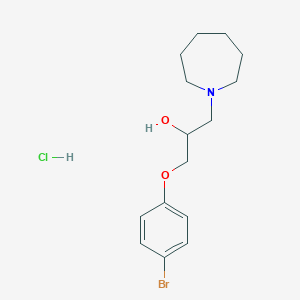
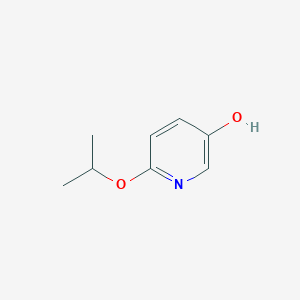
![1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2853994.png)
![N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2853997.png)

![4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2854000.png)
